molecular formula C15H17NO4S B4800635 (5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione

(5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione

Cat. No.: B4800635
M. Wt: 307.4 g/mol
InChI Key: MNNJLNSANSUFIV-UKTHLTGXSA-N
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Description

(5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione is a synthetic organic compound belonging to the thiazolidinedione class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-ethoxy-4-methoxybenzaldehyde with 3-ethyl-1,3-thiazolidine-2,4-dione under basic conditions. Common reagents used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is often carried out in an ethanol or methanol solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione would depend on its specific biological activity. Generally, thiazolidinediones are known to interact with nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which regulate gene expression involved in glucose and lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione used as an antidiabetic agent.

    Pioglitazone: Similar to rosiglitazone, used for managing type 2 diabetes.

    Troglitazone: An older thiazolidinedione with similar properties but withdrawn due to safety concerns.

Uniqueness

(5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione may have unique structural features that confer distinct biological activities or improved safety profiles compared to other thiazolidinediones.

Properties

IUPAC Name

(5E)-5-[(3-ethoxy-4-methoxyphenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-4-16-14(17)13(21-15(16)18)9-10-6-7-11(19-3)12(8-10)20-5-2/h6-9H,4-5H2,1-3H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNJLNSANSUFIV-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OC)OCC)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC(=C(C=C2)OC)OCC)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione
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(5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione
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(5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione
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